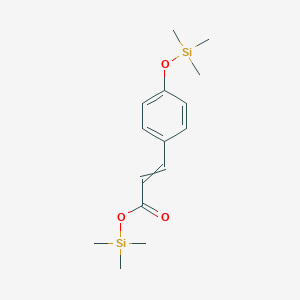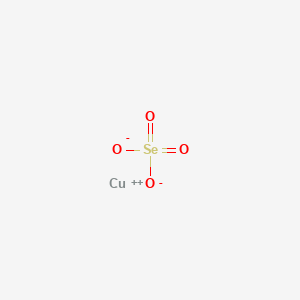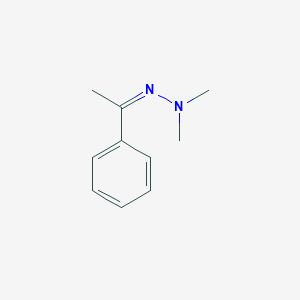
Disilver(1+) sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilver(1+) sulfide, also known as Ag2S, is a chemical compound that is commonly used in scientific research. It is a black, insoluble powder that is often used as a precursor to other silver compounds. Disilver(1+) sulfide has a variety of applications in many different fields, including materials science, nanotechnology, and biochemistry.
Wirkmechanismus
Disilver(1+) sulfide has been shown to have antimicrobial properties, which makes it a useful compound in the field of biochemistry. The exact mechanism of action of disilver(1+) sulfide is not well understood, but it is thought to involve the release of silver ions, which can disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
Disilver(1+) sulfide has been shown to have a variety of biochemical and physiological effects. In addition to its antimicrobial properties, it has been shown to have anti-inflammatory effects and can inhibit the growth of cancer cells. However, more research is needed to fully understand the effects of disilver(1+) sulfide on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Disilver(1+) sulfide has several advantages for use in lab experiments. It is relatively easy to synthesize and is widely available. It is also relatively stable and can be stored for long periods of time. However, disilver(1+) sulfide is insoluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research involving disilver(1+) sulfide. One area of interest is the development of new methods for synthesizing silver nanoparticles using disilver(1+) sulfide as a precursor. Another area of interest is the study of the antimicrobial properties of disilver(1+) sulfide and other silver compounds, with the goal of developing new treatments for bacterial infections. Additionally, more research is needed to fully understand the biochemical and physiological effects of disilver(1+) sulfide on biological systems.
Synthesemethoden
Disilver(1+) sulfide can be synthesized through a variety of methods, including precipitation reactions, chemical vapor deposition, and sol-gel methods. One common method involves the reaction of silver nitrate and sodium sulfide in an aqueous solution. This reaction produces a black precipitate of disilver(1+) sulfide.
Wissenschaftliche Forschungsanwendungen
Disilver(1+) sulfide has many applications in scientific research. It is often used as a precursor to other silver compounds, such as silver nanoparticles, which have a variety of applications in fields such as nanotechnology and materials science. Disilver(1+) sulfide is also used in biochemistry research, where it can be used to study the mechanisms of action of silver compounds in biological systems.
Eigenschaften
CAS-Nummer |
12751-47-2 |
|---|---|
Molekularformel |
H8N2S3 |
Molekulargewicht |
247.8 g/mol |
IUPAC-Name |
disilver;sulfide |
InChI |
InChI=1S/2Ag.S/q2*+1;-2 |
InChI-Schlüssel |
XUARKZBEFFVFRG-UHFFFAOYSA-N |
SMILES |
[S-2].[Ag+].[Ag+] |
Kanonische SMILES |
[S-2].[Ag+].[Ag+] |
Synonyme |
Ag2S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



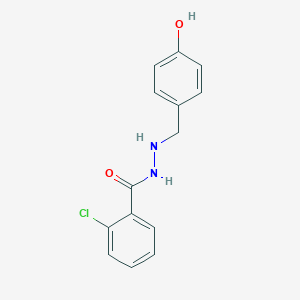
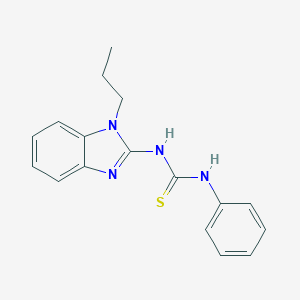
![N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228404.png)
![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)
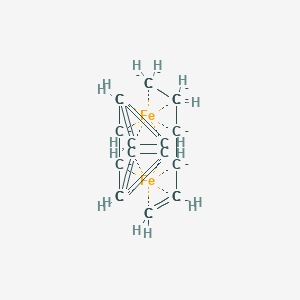
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B228410.png)
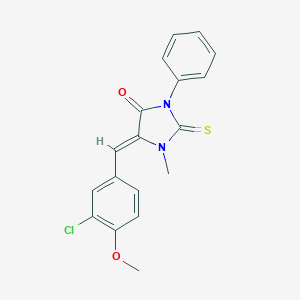
![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)
![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)
![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)
